molecular formula C20H18N4S2 B11516888 1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea CAS No. 6279-49-8

1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea

Cat. No.: B11516888
CAS No.: 6279-49-8
M. Wt: 378.5 g/mol
InChI Key: CUUPMTYGTPOVMV-UHFFFAOYSA-N
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Description

1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea is a thiourea derivative characterized by two phenyl rings, one of which is substituted with a phenylcarbamothioylamino group at the para-position. This structural motif confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Thiourea derivatives are known for their ability to form hydrogen bonds and coordinate with metals, which underpins their biological activity and functional versatility .

The compound’s synthesis typically involves the reaction of phenyl isothiocyanate with substituted anilines, as seen in analogous thiourea derivatives (e.g., 1-(4-(methylselanyl)phenyl)-3-phenylthiourea (DS036) in ). Its extended conjugation and electron-rich aromatic systems may enhance interactions with biological targets or metal surfaces, as observed in corrosion inhibition studies .

Properties

CAS No.

6279-49-8

Molecular Formula

C20H18N4S2

Molecular Weight

378.5 g/mol

IUPAC Name

1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea

InChI

InChI=1S/C20H18N4S2/c25-19(21-15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(26)22-16-9-5-2-6-10-16/h1-14H,(H2,21,23,25)(H2,22,24,26)

InChI Key

CUUPMTYGTPOVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of both symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Industrial production methods often utilize these synthetic routes due to their simplicity and high yield.

Chemical Reactions Analysis

1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with various biological molecules, influencing their activity. For example, it can act as a hydrogen bond donor, stabilizing transition states in enzymatic reactions . Additionally, its ability to form complexes with metal ions can modulate the activity of metalloenzymes .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents in compound 9g enhance anticancer activity by improving target (B-Raf kinase) binding via hydrophobic interactions .
  • Extended Conjugation: The propenoyl group in Dos Santos’ derivative () increases anti-nociceptive efficacy (82% inhibition in writhing tests) compared to simpler thioureas, likely due to enhanced π-π stacking with biological receptors.
  • Selenium Substitution: DS036 and DS038 () exhibit superior corrosion inhibition (e.g., 94% efficiency for DS038 at 10 mM) compared to non-selenated analogues, attributed to selenium’s redox activity and adsorption on metal surfaces.

Table 2: Comparative Bioactivity

Compound Activity Type Efficacy/IC₅₀ Mechanism/Notes
1-Phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea Anti-nociceptive 82% inhibition (writhing test) Aromatic substitution pattern
1-(3-Trifluoromethylphenyl)-3-(4-chlorophenyl)thiourea (9g) Anticancer IC₅₀: 1.2 µM (MDA-MB-231 cells) B-Raf kinase inhibition
Coumarin-piperazine-thiourea hybrid (68) Antifungal/Antimicrobial Not reported DNA interaction via supramolecular binding

Notable Trends:

  • Anti-nociceptive Activity: Substituents like propenoyl () improve efficacy by aligning with Topliss’ aromatic substitution model, enhancing receptor affinity.
  • Anticancer Activity : Halogenated derivatives (e.g., 9g) show enhanced potency due to increased lipophilicity and target binding, as validated by molecular docking with B-Raf (PDB: 5HI2) .

Computational and Thermodynamic Insights

  • Density-Functional Theory (DFT) : Studies using the Becke three-parameter functional () suggest that exact-exchange terms improve accuracy in predicting thiourea stability and reactivity, critical for drug design .
  • Molecular Docking : AutoDock Vina () has been employed to predict binding modes of thioureas with targets like B-Raf, highlighting the importance of substituent geometry in activity .

Biological Activity

1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C20H18N4S, exhibits a variety of biological effects, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C20H18N4S
  • Molecular Weight : 370.45 g/mol
  • CAS Number : 6279-49-8

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study reported that derivatives of phenylthiourea complexes showed effective antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) for some derivatives was as low as 2 µg/mL, indicating potent activity against resistant strains .

Antifungal Activity

The antifungal efficacy of thiourea derivatives has also been explored. A comparative analysis found that certain metal complexes of phenylthiourea exhibited greater antifungal activity against Candida albicans and Trichoderma harzianum than their non-complexed counterparts. The presence of specific functional groups in the thiourea structure significantly influenced their antifungal potency .

The biological activity of this compound is believed to be attributed to its ability to interact with biological macromolecules. The compound can coordinate with metal ions, forming complexes that enhance its bioactivity. For example, copper complexes of thiourea derivatives have shown dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Case Studies

  • Antimicrobial Study : A recent study synthesized various copper complexes with thiourea derivatives and evaluated their antimicrobial properties. The results indicated that the copper(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea exhibited exceptional activity against 19 strains of MRSA with an MIC of 2 µg/mL. This study highlights the potential application of thiourea derivatives in developing new antimicrobial agents .
  • Antifungal Research : Another investigation focused on the antifungal properties of phenylthiourea derivatives against Candida species. The study concluded that modifications in the thiourea structure could lead to enhanced antifungal activity, suggesting a pathway for designing more effective antifungal agents .

Summary Table of Biological Activities

Activity Type Test Organism Result Reference
AntimicrobialMRSAMIC = 2 µg/mL
AntifungalCandida albicansSignificant inhibition
AntitumorSW480, SW620Weak to moderate activity

Q & A

Q. What are the standard synthetic routes for 1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
  • Step 1 : Formation of a phenylcarbamothioylamino intermediate via reaction of 4-aminophenyl isothiocyanate with phenylamine under controlled pH (e.g., in pyridine) .
  • Step 2 : Coupling the intermediate with phenyl isothiocyanate or a substituted aniline derivative, often requiring reflux conditions (e.g., 6 hours in ethanol) to form the thiourea backbone .
  • Key Intermediates : 4-(Phenylcarbamothioylamino)aniline and phenyl isothiocyanate derivatives are critical precursors. Purity of intermediates should be verified via TLC or HPLC .

Q. Which spectroscopic techniques are essential for confirming the structure of this thiourea derivative?

  • Methodological Answer : A combination of spectral methods is required:
  • FTIR : To confirm the presence of thiourea groups (C=S stretch at ~1250–1350 cm⁻¹) and N–H bending vibrations .
  • NMR : ¹H NMR for aromatic proton environments (δ 7.0–8.0 ppm) and ¹³C NMR for carbonyl/thione carbons (δ 170–180 ppm) .
  • Mass Spectrometry : High-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Variable Screening : Use Design of Experiments (DoE) to test parameters like temperature (60–100°C), solvent polarity (DMF vs. ethanol), and catalyst presence (e.g., triethylamine) .
  • Kinetic Studies : Monitor reaction progress via inline FTIR or HPLC to identify rate-limiting steps .
  • Workup Optimization : Adjust pH during precipitation (e.g., acidification to pH 3–4) to enhance crystallization efficiency .

Q. What computational approaches are suitable for predicting the bioactivity of this thiourea derivative against specific molecular targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets like enzyme active sites .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with receptors (e.g., kinase or antimicrobial targets) .
  • QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values from prior studies to predict activity .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer results)?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) and ensure consistent cell lines/microbial strains .
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons across studies to identify potency thresholds .
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to isolate target pathways and reduce off-target effects .

Q. What strategies are effective for analyzing degradation products or stability issues during storage?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks .
  • LC-MS/MS Analysis : Identify degradation byproducts (e.g., hydrolyzed thiourea to urea) and quantify stability using peak area ratios .
  • Storage Recommendations : Use inert atmospheres (argon) and desiccants to minimize oxidative/hydrolytic degradation .

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